molecular formula C11H12I3NO2 B097743 Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)- CAS No. 17879-97-9

Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)-

Cat. No. B097743
CAS RN: 17879-97-9
M. Wt: 570.93 g/mol
InChI Key: OIRFJRBSRORBCM-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)-, also known as iopamidol, is a water-soluble iodinated contrast agent used in medical imaging. It is a nonionic dimeric molecule that is commonly used in computed tomography (CT) scans, angiography, and urography. Iopamidol has a high molecular weight and is excreted primarily through the kidneys, making it an ideal contrast agent for imaging of the urinary system.

Mechanism Of Action

Iopamidol works by increasing the contrast between the tissues and organs being imaged and the surrounding tissues. It does this by absorbing X-rays more than the surrounding tissues, making the tissues appear more opaque on the resulting image.

Biochemical And Physiological Effects

Iopamidol is a relatively safe contrast agent when used in recommended doses. However, it can cause adverse reactions in some individuals, including allergic reactions, kidney damage, and thyroid dysfunction. These adverse effects are rare and are usually mild.

Advantages And Limitations For Lab Experiments

Iopamidol has several advantages for use in lab experiments. It is a highly water-soluble contrast agent that can be easily administered to animals for imaging studies. It is also relatively safe when used in recommended doses. However, Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)- has limitations in lab experiments, including its high cost and limited availability.

Future Directions

There are several future directions for research on Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)-. One area of research is the development of new contrast agents with improved imaging properties and fewer adverse effects. Another area of research is the use of Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)- in combination with other imaging modalities, such as magnetic resonance imaging (MRI) and positron emission tomography (PET). Finally, research is needed to better understand the mechanisms of action and adverse effects of Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)-, particularly in vulnerable populations such as children and pregnant women.
Conclusion:
In conclusion, Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)- is a widely used contrast agent in medical imaging. It has a well-established safety profile and is effective in visualizing the blood vessels, organs, and tissues of the body. While there are limitations to its use in lab experiments, Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)- remains an important tool for researchers and clinicians alike. Further research is needed to develop new contrast agents and to better understand the mechanisms of action and adverse effects of Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)-.

Synthesis Methods

Iopamidol is synthesized by reacting 3-amino-2,4,6-triiodobenzoic acid with alpha-ethylbenzyl alcohol in the presence of a catalyst. The resulting product is then purified through a series of steps to yield the final product.

Scientific Research Applications

Iopamidol has been extensively studied for its use in medical imaging. It is commonly used in CT scans to visualize the blood vessels, organs, and tissues of the body. It is also used in angiography to visualize the blood vessels in the heart and other organs. In addition, Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)- is used in urography to visualize the urinary system.

properties

CAS RN

17879-97-9

Product Name

Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)-

Molecular Formula

C11H12I3NO2

Molecular Weight

570.93 g/mol

IUPAC Name

(2R)-2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoic acid

InChI

InChI=1S/C11H12I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5H,2-3,15H2,1H3,(H,16,17)/t5-/m1/s1

InChI Key

OIRFJRBSRORBCM-RXMQYKEDSA-N

Isomeric SMILES

CC[C@H](CC1=C(C(=C(C=C1I)I)N)I)C(=O)O

SMILES

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O

Canonical SMILES

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O

Origin of Product

United States

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